molecular formula C10H12ClNO2 B1659607 5-Chloro-2-hydroxy-n-propylbenzamide CAS No. 6626-77-3

5-Chloro-2-hydroxy-n-propylbenzamide

Cat. No.: B1659607
CAS No.: 6626-77-3
M. Wt: 213.66 g/mol
InChI Key: YHNCXEIAPYBIBR-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-n-propylbenzamide is a benzamide derivative characterized by a chloro substituent at the 5-position, a hydroxyl group at the 2-position, and an n-propyl chain attached to the amide nitrogen. This compound’s structure enables diverse intermolecular interactions, including hydrogen bonding via the hydroxyl group and hydrophobic interactions through the n-propyl chain.

Properties

CAS No.

6626-77-3

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-propylbenzamide

InChI

InChI=1S/C10H12ClNO2/c1-2-5-12-10(14)8-6-7(11)3-4-9(8)13/h3-4,6,13H,2,5H2,1H3,(H,12,14)

InChI Key

YHNCXEIAPYBIBR-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=C(C=CC(=C1)Cl)O

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Electronic and Steric Properties

5-Chloro-2-methoxy-N-(2-methylpropyl)benzamide ()
  • Structure : Methoxy group at 2-position, isobutyl (2-methylpropyl) amide chain.
  • Key Differences: Replacement of the hydroxyl group with methoxy eliminates hydrogen bond donation capacity, reducing solubility in polar solvents.
  • Molecular Formula: C₁₂H₁₆ClNO₂.
5-Chloro-N-cyclopropyl-2-nitrobenzamide ()
  • Structure : Nitro group at 2-position, cyclopropyl amide substituent.
  • Key Differences : The nitro group is a strong electron-withdrawing group, increasing the compound’s acidity compared to the hydroxyl group in the target molecule. The cyclopropyl ring introduces rigidity, which may influence conformational flexibility and biological activity .
  • Molecular Formula : C₁₀H₉ClN₂O₃.
5-Chloro-N,2-dihydroxybenzamide ()
  • Structure : Dual hydroxyl groups at 2- and N-positions.
  • Key Differences: Additional hydroxyl group enhances hydrogen bonding capacity, likely improving aqueous solubility and altering crystal packing motifs. This compound (CAS 619-57-8) may exhibit stronger intermolecular interactions than the mono-hydroxylated target molecule .

Impact of Halogen Position and Chain Length

  • N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide ():

    • Structure : Bromo and chloro substituents at 5- and 2-positions, respectively, with a sulfonamide group.
    • Comparison : Halogen positioning (ortho vs. para) influences steric and electronic effects. The sulfonamide group introduces different hydrogen-bonding and acidic properties compared to benzamide derivatives .
  • 5-Chloro-2-methylbenzoic acid ():

    • Structure : Methyl and chloro substituents.
    • Comparison : The methyl group’s electron-donating effect may stabilize the aromatic ring, contrasting with the electron-withdrawing nitro or hydroxyl groups in other analogs. This affects reactivity in substitution reactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Amide Chain Key Properties Reference
5-Chloro-2-hydroxy-n-propylbenzamide Cl (5), OH (2) n-propyl Hydrogen bond donor, moderate lipophilicity Inferred
5-Chloro-2-methoxy-N-(2-methylpropyl)benzamide Cl (5), OMe (2) 2-methylpropyl Reduced H-bonding, steric hindrance
5-Chloro-N-cyclopropyl-2-nitrobenzamide Cl (5), NO₂ (2) cyclopropyl High acidity, rigid conformation
5-Chloro-N,2-dihydroxybenzamide Cl (5), OH (2, N) - Enhanced solubility, strong H-bonding

Table 2: Molecular Formulas and Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Notable Features
This compound C₁₀H₁₂ClNO₂ 213.66 Hydroxyl group for H-bonding
5-Chloro-2-methoxy-N-(2-methylpropyl)benzamide C₁₂H₁₆ClNO₂ 253.71 Branched chain, methoxy group
5-Chloro-N-cyclopropyl-2-nitrobenzamide C₁₀H₉ClN₂O₃ 240.65 Nitro group, cyclopropyl ring

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